

Application Notes and Protocols for SE 175 in Cardiovascular Research Models

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Compound of Interest				
Compound Name:	SE 175			
Cat. No.:	B1662416	Get Quote		

Product Name: **SE 175** Target: Selective NLRP3 Inflammasome Inhibitor

Introduction

SE 175 is a potent and selective inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response. Its dysregulation is implicated in the pathogenesis of a wide range of chronic inflammatory and cardiovascular diseases, including atherosclerosis, myocardial infarction, and heart failure. By specifically targeting the NLRP3 inflammasome, **SE 175** offers a promising therapeutic strategy for mitigating inflammation-driven cardiac damage and dysfunction.

These application notes provide detailed protocols for utilizing **SE 175** in both in vitro and in vivo models of cardiovascular research.

In Vitro Applications: LPS-Primed Macrophages

Objective: To assess the efficacy of **SE 175** in inhibiting NLRP3 inflammasome activation in a cellular model.

Experimental Protocol:

 Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1) in DMEM supplemented with 10% FBS and 1%



penicillin-streptomycin.

- Priming: Seed the macrophages in a 24-well plate and prime with Lipopolysaccharide (LPS)
 (1 μg/mL) for 4 hours to upregulate NLRP3 expression.
- Inhibition: Pre-incubate the primed cells with varying concentrations of **SE 175** (e.g., 1, 10, 100 nM) or vehicle control for 1 hour.
- Activation: Stimulate the cells with a NLRP3 activator, such as ATP (5 mM) or Nigericin (10 μ M), for 1 hour.
- Sample Collection: Collect the cell culture supernatant and lyse the cells for further analysis.
- Analysis:
 - \circ Measure the levels of secreted IL-1 β and IL-18 in the supernatant using ELISA kits.
 - Perform a Western blot on the cell lysates to assess the levels of cleaved caspase-1.

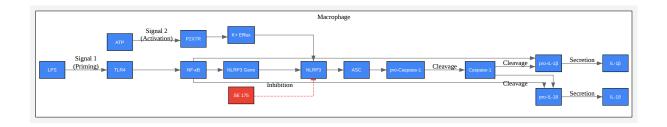
Data Presentation:

Treatment Group	IL-1β (pg/mL)	IL-18 (pg/mL)	Cleaved Caspase-1 (Relative Density)
Vehicle Control	5.2 ± 0.8	3.1 ± 0.5	0.05 ± 0.01
LPS + ATP	258.4 ± 15.2	189.7 ± 12.3	1.00 ± 0.00
LPS + ATP + SE 175 (1 nM)	189.3 ± 11.5	135.2 ± 9.8	0.72 ± 0.05
LPS + ATP + SE 175 (10 nM)	75.6 ± 6.9	55.4 ± 4.7	0.28 ± 0.03
LPS + ATP + SE 175 (100 nM)	15.1 ± 2.3	11.8 ± 1.9	0.09 ± 0.02

Data are presented as mean ± SEM.

Signaling Pathway:





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Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of SE 175.

In Vivo Applications: Mouse Model of Myocardial Infarction

Objective: To evaluate the therapeutic potential of **SE 175** in reducing infarct size and improving cardiac function following myocardial infarction (MI).

Experimental Protocol:

- Animal Model: Use adult male C57BL/6 mice (8-10 weeks old).
- Surgical Procedure: Induce MI by permanently ligating the left anterior descending (LAD) coronary artery.
- Treatment: Administer SE 175 (e.g., 10 mg/kg, intraperitoneally) or vehicle control 1 hour post-LAD ligation and daily thereafter.
- Echocardiography: Perform echocardiography at baseline (before surgery) and at 7 and 28 days post-MI to assess cardiac function (e.g., ejection fraction, fractional shortening).



- Histological Analysis: At 28 days post-MI, sacrifice the animals, excise the hearts, and perform TTC (2,3,5-triphenyltetrazolium chloride) staining to measure infarct size.
- Biochemical Analysis: Homogenize a portion of the cardiac tissue to measure levels of inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA.

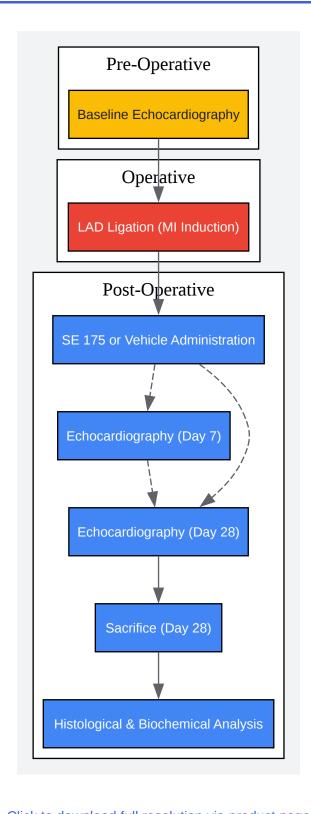
Data Presentation:

Parameter	Sham	MI + Vehicle	MI + SE 175 (10 mg/kg)
Echocardiography (Day 28)			
Ejection Fraction (%)	65.2 ± 3.1	32.5 ± 2.8	48.7 ± 3.5
Fractional Shortening (%)	35.1 ± 2.4	15.8 ± 1.9	24.3 ± 2.1
Histology			
Infarct Size (%)	N/A	45.3 ± 3.7	28.1 ± 2.9
Biochemistry (pg/mg tissue)			
IL-1β	12.4 ± 1.5	89.6 ± 7.2	35.8 ± 4.1
TNF-α	18.9 ± 2.1	125.4 ± 10.8	62.1 ± 6.9*

p < 0.05 vs. MI + Vehicle. Data are presented as mean \pm SEM.

Experimental Workflow:





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Caption: Experimental workflow for the in vivo mouse model of myocardial infarction.

Conclusion



SE 175 demonstrates significant efficacy in inhibiting NLRP3 inflammasome activation both in vitro and in vivo. In cellular models, it effectively reduces the secretion of pro-inflammatory cytokines in response to NLRP3 activators. In a preclinical model of myocardial infarction, **SE 175** treatment leads to a reduction in infarct size, preservation of cardiac function, and a decrease in cardiac inflammation. These findings highlight the therapeutic potential of **SE 175** for cardiovascular diseases driven by NLRP3-mediated inflammation.

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